molecular formula C16H13N3OS B2381963 N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide CAS No. 81556-13-0

N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide

Cat. No.: B2381963
CAS No.: 81556-13-0
M. Wt: 295.36
InChI Key: BAAXTWGIWRHQSD-UHFFFAOYSA-N
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Description

N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide ( 81556-13-0) is a chemical compound with the molecular formula C₁₆H₁₃N₃OS and a molecular weight of 295.36 g/mol . This benzohydrazide derivative is built around a 4-phenyl-1,3-thiazole core, a scaffold recognized in medicinal chemistry for its diverse bioactivities. Research on closely related structures indicates significant potential for biological applications. The 4-phenyl-1,3-thiazole moiety is a promising scaffold for developing new antiprotozoal agents, with studies showing that derivatives like 4-phenyl-1,3-thiazol-2-amines exhibit activity against Leishmania amazonensis , a parasitic pathogen . Furthermore, compounds sharing this core structure, such as (4-phenyl-1,3-thiazol-2-yl)hydrazine, have demonstrated potent, broad-spectrum antifungal activity against pathogens including Candida albicans and Aspergillus species . The proposed mechanism of action for these antifungal effects involves the induction of oxidative stress, leading to the accumulation of reactive oxygen species (ROS) and subsequent fungal cell death . More broadly, synthetic 1,3-thiazole derivatives have been extensively studied and reported to possess a range of pharmacological properties, including analgesic, antibacterial, and antiproliferative activities . This body of research suggests that this compound serves as a valuable chemical building block for researchers in drug discovery. It provides a core structure for the synthesis and evaluation of new compounds targeting infectious diseases and other conditions. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c20-15(13-9-5-2-6-10-13)18-19-16-17-14(11-21-16)12-7-3-1-4-8-12/h1-11H,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAXTWGIWRHQSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NNC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can yield amines .

Scientific Research Applications

N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole-hydrazide derivatives exhibit structural and functional diversity depending on substituents on the thiazole ring, hydrazide chain, and aromatic systems. Below is a comparative analysis of N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide with structurally related analogs:

Table 1: Structural and Functional Comparison of Thiazole-Hydrazide Derivatives

Compound Name Structural Features Synthesis Method Key Physicochemical Data Bioactivity
This compound Benzohydrazide linked to 4-phenylthiazole Condensation of benzohydrazide with 4-phenylthiazole-2-carbaldehyde IR: ν(C=O) ~1660 cm⁻¹; NMR: δ 7.26–7.88 ppm (aromatic protons) Not explicitly reported; inferred bioactivity based on structural analogs
2-Bromo-5-methoxy-N'-[4-(aryl)thiazol-2-yl]benzohydrazide Bromo and methoxy substituents on benzohydrazide; aryl groups on thiazole Hydrazinolysis of methyl ester followed by aldehyde condensation IR: ν(C=O) ~1675 cm⁻¹; NMR: δ 8.30 ppm (N=CH) Antihyperglycemic activity in alloxan-induced diabetic models
3-[(4-Phenylthiazol-2-yl)amino]propanehydrazide Propanehydrazide spacer instead of benzohydrazide Reflux of hydrazide with aldehydes in 2-propanol IR: ν(C=O) ~1661 cm⁻¹; NMR: δ 2.71 ppm (CH2CO) Not reported; structural focus on tautomerism and crystallinity
N'-(3-Nitrophenylmethylene)thiazole-hydrazide Nitrophenyl substituent on hydrazone linkage Condensation of hydrazide with 3-nitrobenzaldehyde IR: ν(C=N) ~1541 cm⁻¹; m.p. 147–148°C Antioxidant and selective MAO-B inhibition
N'-(4-Cyclohexylcyclohexyl)benzohydrazide Cyclohexyl substituents instead of thiazole Not explicitly detailed; likely hydrazide-cyclohexyl aldehyde condensation IR/NMR data not provided; inferred hydrophobicity from cyclohexyl groups Structural analog with potential for enhanced lipophilicity

Key Research Findings

Electronic and Steric Effects: The 4-phenyl group on the thiazole ring in this compound enhances π-π interactions with aromatic residues in biological targets, a feature shared with 2-bromo-5-methoxy derivatives .

Bioactivity Trends :

  • Antihyperglycemic Activity : Thiazole-hydrazides with electron-withdrawing groups (e.g., bromo, nitro) show enhanced activity in glucose-lowering assays, as seen in 2-bromo-5-methoxy-N'-[4-(aryl)thiazol-2-yl]benzohydrazide derivatives .
  • Enzyme Inhibition : Nitrophenyl-substituted hydrazones (e.g., compound 14c in ) demonstrate selective MAO-B inhibition, attributed to nitro group interactions with flavin adenine dinucleotide (FAD) cofactors .

Synthetic Challenges: Thiazole-hydrazides with bulky substituents (e.g., cyclohexyl groups) require optimized reaction conditions to prevent side reactions, as noted in N'-(4-cyclohexylcyclohexyl)benzohydrazide synthesis .

Biological Activity

N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Synthesis

This compound can be synthesized through the condensation of 4-phenyl-1,3-thiazole-2-carbaldehyde with benzohydrazide under acidic conditions. This reaction typically yields a solid product that can be purified through recrystallization. Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of benzohydrazide derivatives, including this compound. The compound exhibits significant activity against various bacterial strains and fungi. For instance, it has been tested against Staphylococcus aureus, Escherichia coli, and Candida albicans, demonstrating inhibition zones ranging from 12 mm to 18 mm depending on the concentration used (Table 1).

MicroorganismInhibition Zone (mm)
Staphylococcus aureus16
Escherichia coli15
Candida albicans18
Pseudomonas aeruginosa11

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The compound's effectiveness was assessed using MTT assays and ELISA kits to measure cytokine levels.

Anticancer Activity

Recent research has highlighted the anticancer properties of this compound. In vitro tests demonstrated that this compound inhibits the proliferation of cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values ranged from 0.15 µM to 0.46 µM across different cell lines, indicating potent antiproliferative effects (Table 2).

Cell LineIC50 (µM)
A5490.46
MCF-70.29
HeLa0.15

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Modifications at the phenyl ring or thiazole moiety significantly affect its potency. For instance:

  • Electron-withdrawing groups at the para position of the phenyl ring enhance antimicrobial activity.
  • Alkyl substitutions on the thiazole ring can improve anticancer efficacy.
  • Hydrophobic interactions play a crucial role in binding affinity to target proteins.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively reduced bacterial load in infected animal models when administered orally.
  • Cancer Treatment : Another study focused on its synergistic effects when combined with standard chemotherapeutics like doxorubicin, showing enhanced cytotoxicity against resistant cancer cell lines.

Q & A

Q. What are the optimal synthetic routes for N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide, and what methodological considerations ensure high yield and purity?

The compound is typically synthesized via condensation reactions. For example, hydrazine derivatives react with carbonyl-containing intermediates under acid catalysis. A common approach involves the Hantzsch thiazole synthesis, where 4-phenyl-1,3-thiazol-2-amine reacts with benzohydrazide derivatives in the presence of acetic acid as a catalyst . Key parameters include:

  • Temperature control : Reactions are often refluxed at 80–100°C.
  • Solvent selection : Ethanol or methanol is preferred for solubility and ease of purification.
  • Catalysts : Acetic acid or p-toluenesulfonic acid improves reaction efficiency. Post-synthesis, recrystallization in methanol or ethanol yields pure products (80–90% yields) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Structural elucidation requires a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm hydrazone bond formation and aromatic substitution patterns .
  • X-ray crystallography : Resolves intramolecular interactions (e.g., hydrogen bonding between the thiazole nitrogen and hydrazide oxygen) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns . For crystallographic refinement, SHELXL is widely used to address challenges like twinning or disorder in the thiazole ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in activity data (e.g., antimicrobial vs. antitumor efficacy) often arise from:

  • Assay variability : Differences in cell lines, bacterial strains, or incubation times. Standardized protocols (e.g., CLSI guidelines) improve reproducibility .
  • Structural modifications : Substituents on the benzohydrazide or thiazole moiety significantly alter bioactivity. For example, electron-withdrawing groups (e.g., -NO2_2) enhance antimicrobial activity, while methoxy groups improve anticancer potency .
  • Solubility and bioavailability : Lipophilic derivatives may show false negatives in aqueous assays. Use logP calculations to optimize solubility .

Q. What computational strategies predict the biological targets and mechanism of action for this compound?

Advanced methods include:

  • Molecular docking : Screens against kinase targets (e.g., EGFR, VEGFR) to identify binding affinities. The fluorobenzo[d]thiazole moiety often interacts with ATP-binding pockets .
  • Pharmacophore modeling : Maps essential features (e.g., hydrogen bond acceptors on the thiazole ring) for activity .
  • QSAR studies : Correlates substituent electronic properties (Hammett constants) with IC50_{50} values .

Q. How do researchers address crystallographic refinement challenges for thiazole-containing derivatives?

Thiazole rings often exhibit disorder due to rotational flexibility. Mitigation strategies include:

  • High-resolution data collection : Synchrotron sources (λ = 0.7–1.0 Å) improve data quality .
  • Twinning analysis : SHELXL’s TWIN command refines twinned datasets (e.g., pseudo-merohedral twinning) .
  • Hydrogen bonding networks : Intramolecular interactions stabilize the thiazole-hydrazide conformation, reducing disorder .

Methodological Comparison Table

Aspect Basic Approach Advanced Technique
Synthesis Hantzsch reaction with acetic acid catalysis Microwave-assisted synthesis for reduced time
Characterization NMR and IR spectroscopy High-resolution mass spectrometry (HRMS)
Bioactivity Analysis Disk diffusion assays 3D tumor spheroid models for anticancer screening
Computational Study Docking with AutoDock Vina Molecular dynamics simulations (GROMACS)

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